molecular formula C18H16N2O6 B12700234 2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid CAS No. 62554-97-6

2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid

Katalognummer: B12700234
CAS-Nummer: 62554-97-6
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: VDGWBERLBOLCGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxylic acids and amides .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pH levels, and the use of specific solvents .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the production of various chemical products and materials .

Wirkmechanismus

The mechanism of action of 2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as carboxylic acids and amides, play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are typically found in specialized scientific literature .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid include other benzoic acid derivatives and compounds with similar functional groups. Examples include 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid and other aromatic carboxylic acids .

Uniqueness: What sets 2,2’-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid apart from similar compounds is its specific molecular structure, which includes a combination of aromatic rings, carboxylic acid groups, and secondary amide groups. This unique structure contributes to its distinct chemical properties and reactivity .

Eigenschaften

CAS-Nummer

62554-97-6

Molekularformel

C18H16N2O6

Molekulargewicht

356.3 g/mol

IUPAC-Name

2-[2-[(2-carboxybenzoyl)amino]ethylcarbamoyl]benzoic acid

InChI

InChI=1S/C18H16N2O6/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)

InChI-Schlüssel

VDGWBERLBOLCGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.